molecular formula C4H4OS B182046 thiophen-3(2H)-one CAS No. 19090-02-9

thiophen-3(2H)-one

Cat. No.: B182046
CAS No.: 19090-02-9
M. Wt: 100.14 g/mol
InChI Key: VOBWLFNYOWWARN-UHFFFAOYSA-N
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Description

Thiophen-3(2H)-one is a heterocyclic compound featuring a five-membered ring structure with a sulfur atom and a carbonyl group at the third position This compound is a derivative of thiophene, which is known for its aromatic properties and significant role in organic chemistry

Scientific Research Applications

Thiophen-3(2H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-3(2H)-one can be synthesized through several methods. One efficient method involves the reaction of β-oxodithioesters with oxalyl chloride, producing 4-aroyl-5-(methylthio)thiophene-2,3-diones in high yields. Another method involves the reaction of β-oxodithioesters with chloroacetic anhydride in the presence of a base catalyst such as 4-dimethylaminopyridine, yielding 4-aroyl-5-(methylthio)thiophen-3(2H)-ones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Thiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene-2,3-diones.

    Reduction: Reduction reactions can convert it to thiophen-3-ol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Thiophene-2,3-diones.

    Reduction: Thiophen-3-ol.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of thiophen-3(2H)-one involves its interaction with various molecular targets. The carbonyl group at the third position can participate in nucleophilic addition reactions, while the sulfur atom can engage in coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making this compound a versatile compound in both biological and chemical contexts.

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the carbonyl group.

    Thiophene-2,3-dione: An oxidized form with two carbonyl groups.

    Thiophen-3-ol: A reduced form with a hydroxyl group at the third position.

Uniqueness: Thiophen-3(2H)-one is unique due to the presence of the carbonyl group at the third position, which imparts distinct reactivity compared to its analogs. This functional group allows for a variety of chemical transformations and applications that are not possible with the parent thiophene or other derivatives.

Properties

IUPAC Name

thiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBWLFNYOWWARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of thiophen-3(2H)-one?

A1: this compound has a molecular formula of C4H4OS and a molecular weight of 96.13 g/mol.

Q2: Does this compound exist in equilibrium with another tautomer?

A2: Yes, this compound exists in solvent-dependent equilibrium with its enol tautomer, 3-hydroxythiophene. The ratio of these tautomers is influenced by substituents on the thiophene ring. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: NMR spectroscopy (both 1H and 13C) and mass spectrometry are frequently employed for the characterization of thiophen-3(2H)-ones and their precursors. [, ] Additionally, EPR spectroscopy has been used to study the radicals formed during the oxidation of these compounds. []

Q4: What are some efficient methods for synthesizing thiophen-3(2H)-ones?

A4: Several synthetic routes to thiophen-3(2H)-ones have been explored. These include:

  • Flash Vacuum Pyrolysis (FVP): FVP of alkylsulfanylmethylene Meldrum's acid derivatives provides a versatile route to various 2-substituted, 2,2-disubstituted, and 5-substituted thiophen-3(2H)-ones. []
  • β-Oxodithioesters: Reaction of β-oxodithioesters with chloroacetic anhydride in the presence of a base catalyst like DMAP yields 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. []
  • Cyclization Reactions: 2-Diazo-2′-thiocyanatoacetophenone undergoes base-induced cyclization to yield 2-(cyanohydrazono)benzo[b]this compound. []

Q5: What are some interesting reactions of the enolates derived from thiophen-3(2H)-ones?

A8: Enolates, generated by treating thiophen-3(2H)-ones with a base, exhibit high regioselectivity and can be efficiently O-alkylated and O-acylated. []

Q6: How do thiophen-3(2H)-ones behave in oxidation reactions?

A6: Oxidation of thiophen-3(2H)-ones can occur at different sites depending on the reagents and conditions:

  • Sulfur Oxidation: Electrophilic reagents, such as hydrogen peroxide or sodium hypochlorite, can selectively oxidize the sulfur atom to yield sulfoxide (this compound 1-oxide) or sulfone (this compound 1,1-dioxide) derivatives. [, ]
  • Olefinic Bond Oxidation: Nucleophilic oxidants, like alkaline hydrogen peroxide or sodium hypochlorite under specific conditions, can target the olefinic bond in 2-arylmethylene derivatives, leading to spiroepoxide formation. []

Q7: Can thiophen-3(2H)-ones be used as building blocks for more complex structures?

A7: Absolutely. Thiophen-3(2H)-ones and their derivatives have been employed as versatile building blocks for synthesizing various heterocyclic systems, including:

  • 1,2-Benzisothiazoles: S-Amination of benzo[b]thiophen-3(2H)-ones, followed by base treatment, provides a route to 3-substituted 1,2-benzisothiazoles. [, ]
  • Tetrahydro-1,2-benzothiazepin-5-ones: Similar to the above, specific benzo[b]thiophen-3(2H)-ones, upon S-amination and base treatment, can yield tetrahydro-1,2-benzothiazepin-5-ones. []
  • Thiopyrano[1]benzothiophens: Reaction of benzo[b]this compound 1,1-dioxide with tetraphosphorus decasulfide in the presence of acetonitrile and sodium hydrogen carbonate leads to the formation of thiopyrano[1]benzothiophen derivatives. []
  • Diazocines: Benzo[b]this compound 1,1-dioxide can react with hexamethylenetetramine in acidic conditions to form methylene-bridged polycyclic diazocines, which can further rearrange into spirocyclic compounds. []

Q8: What are some potential applications of this compound derivatives?

A8: While research on the biological activity of thiophen-3(2H)-ones is ongoing, their diverse reactivity and synthetic utility make them promising candidates for various applications, including:

  • Pharmaceuticals: The core structure of this compound and its derivatives can be found in compounds with reported biological activity. [] Further exploration of their structure-activity relationships (SAR) could lead to the development of new therapeutics.
  • Organic Semiconductors: The electron-accepting properties of benzo[b]this compound 1,1-dioxide make it an attractive building block for constructing D-π-A type molecules with potential applications in organic electronics, such as organic solar cells. [, ]
  • Molecular Switches: The photochromic properties of hemithioindigo derivatives, incorporating the benzo[b]this compound core, have been utilized in the development of molecular switches capable of recognizing and binding specific molecules like porphyrins. [, ]

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